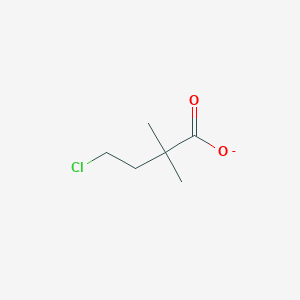
4-Chloro-2,2-dimethylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chloro-2,2-dimethylbutanoate is a branched-chain ester featuring a chlorine substituent at the fourth carbon and two methyl groups at the second carbon. Its molecular formula is C₈H₁₅ClO₂, with the SMILES notation CCOC(=O)C(C)(C)CCCl and InChIKey NTPXZPHIALBTDR-UHFFFAOYSA-N . This compound is utilized in synthetic chemistry as an intermediate, particularly in palladium-catalyzed C–H functionalization reactions, where it serves as a precursor for alcohols such as 4-chloro-2,2-dimethylbutan-1-ol (65% yield via reductive methods) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl vs. Methyl Esters
- Ethyl 4-Chloro-2,2-dimethylbutanoate (C₈H₁₅ClO₂): Distinguished by its ethyl ester group, this compound is a key intermediate in organic synthesis. It is commercially discontinued but historically used in research-scale applications . Synthesis: Prepared via reductive cleavage of palladium-mediated reactions, yielding alcohols under mild conditions .
- Methyl 4-Bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂): Substitutes chlorine with bromine at the fourth carbon. Bromine’s larger atomic radius increases molecular weight (209.08 g/mol vs. 178.66 g/mol for the chloro analog) and alters reactivity in nucleophilic substitutions .
Chlorinated Butyrate Derivatives
- 4-Chloro-2,2-dimethylbutan-1-ol: A reduction product of ethyl this compound, this alcohol (C₆H₁₃ClO) retains the branched structure but replaces the ester with a hydroxyl group. It is a colorless oil with applications in fragrance synthesis .
- 4-Methoxybenzyl 4-Amino-2,2-dimethylbutanoate: Features an amino group and methoxybenzyl ester substitution. This compound (C₁₅H₂₂ClNO₃) is used in peptide and prodrug research due to its hydrolytic stability .
Halogenated Hydrocarbons
- tert-Butyl Chloride (C₄H₉Cl): A simpler chlorinated hydrocarbon used in Friedel-Crafts alkylation. Unlike this compound, it lacks ester functionality and is gaseous at room temperature .
- 1,4-Dichlorobutane (Cl(CH₂)₄Cl): A linear dihalogenated compound that decomposes to 1,3-butadiene at high temperatures. Its reactivity contrasts with the stability of this compound in ester-based reactions .
| Property | tert-Butyl Chloride | 1,4-Dichlorobutane |
|---|---|---|
| Structure | Branched, mono-chlorinated | Linear, di-chlorinated |
| Reactivity | Friedel-Crafts alkylation | Thermal decomposition |
| Physical State | Gas | Liquid (flammable) |
Research Findings and Trends
- Synthetic Utility: Chlorinated esters like this compound are favored in catalysis due to their balanced steric and electronic effects. For example, ethyl this compound enables regioselective C–H bond activation in palladium systems .
- Analytical methods, such as chromatography for chlorine dioxide and hypochlorite, highlight the importance of precise quantification in industrial settings .
Properties
Molecular Formula |
C6H10ClO2- |
|---|---|
Molecular Weight |
149.59 g/mol |
IUPAC Name |
4-chloro-2,2-dimethylbutanoate |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
YKFFACBRWIUUOD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CCCl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















